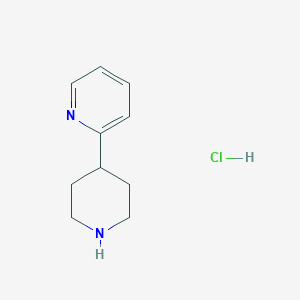

2-(Piperidin-4-yl)pyridine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-piperidin-4-ylpyridine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2.ClH/c1-2-6-12-10(3-1)9-4-7-11-8-5-9;/h1-3,6,9,11H,4-5,7-8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFWSEJQRPNTSPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=CC=CC=N2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80629410 | |

| Record name | 2-(Piperidin-4-yl)pyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80629410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

216688-64-1 | |

| Record name | 2-(Piperidin-4-yl)pyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80629410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(Piperidin-4-yl)pyridine Hydrochloride

Introduction: The Strategic Importance of the 2-(Piperidin-4-yl)pyridine Scaffold

In the landscape of modern medicinal chemistry, the strategic selection of molecular scaffolds is a cornerstone of successful drug discovery. Among these, heterocyclic compounds reign supreme, with piperidine and pyridine rings being particularly prominent fixtures in a multitude of approved therapeutic agents.[1] The compound 2-(Piperidin-4-yl)pyridine, and its hydrochloride salt, represents a confluence of these two privileged structures. This guide provides an in-depth technical overview of the chemical and physical properties of 2-(Piperidin-4-yl)pyridine hydrochloride (CAS No: 216688-64-1), offering insights for researchers, scientists, and drug development professionals who seek to leverage its unique characteristics. The inherent properties of this molecule—its structural rigidity, basic nitrogen centers, and potential for diverse functionalization—make it a valuable building block for developing novel therapeutics, particularly those targeting the central nervous system and inflammatory pathways.[2][3]

Part 1: Core Chemical Identity and Physicochemical Profile

A precise understanding of a compound's fundamental properties is the bedrock of its application in research and development. This section details the identity and key physicochemical data for this compound.

Molecular Structure and Identification

-

Chemical Name: this compound

-

Synonyms: 2-(4-Piperidinyl)pyridine hydrochloride[4]

-

Molecular Formula: C₁₀H₁₅ClN₂[4]

-

Molecular Weight: 198.69 g/mol [4]

Physicochemical Properties

The hydrochloride salt form is typically employed to enhance solubility and stability for research and pharmaceutical applications. The data presented below has been compiled from various chemical suppliers and databases.

| Property | Value | Source / Comment |

| Appearance | White to off-white solid/powder | General observation for similar compounds. |

| Melting Point | 228-235 °C | Data for the analogous 2-(Piperidin-4-ylsulfanyl)pyridine dihydrochloride.[7] Specific data for the title compound is not readily available and may vary. |

| Solubility | Soluble in water, ethanol, chloroform. | Based on properties of pyridine hydrochloride.[8] The hydrochloride form enhances aqueous solubility. |

| pKa | Not experimentally determined. | Estimated pKa values would be ~5-6 for the pyridine nitrogen and ~10-11 for the piperidine nitrogen, subject to environmental factors. |

| Storage | 2-8 °C, Inert atmosphere, Keep in dark place. | [6] |

Part 2: Spectroscopic Signature

Characterization of this compound relies heavily on spectroscopic methods. The following sections detail the expected spectral features, providing a baseline for analytical confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this molecule. The hydrochloride form influences the chemical shifts, particularly for protons adjacent to the nitrogen atoms.

-

¹H NMR: The spectrum is characterized by two main regions: the aromatic region for the pyridine protons and the aliphatic region for the piperidine protons.

-

Pyridine Protons (δ 7.0 - 9.0 ppm): Expect four distinct signals in the aromatic region. Due to the electron-withdrawing effect of the protonated nitrogen atom, these protons will be shifted downfield compared to the free base.[9] The proton at the C6 position (adjacent to the nitrogen) will likely be the most deshielded.

-

Piperidine Protons (δ 1.5 - 4.0 ppm): The piperidine ring protons will appear as a series of multiplets in the aliphatic region. Protons on carbons adjacent to the nitrogen (C2' and C6') will be deshielded. The proton on the methine carbon (C4') will also show a distinct chemical shift. The presence of the hydrochloride will cause the N-H proton to appear as a broad signal, which may exchange with D₂O.

-

-

¹³C NMR:

-

Pyridine Carbons (δ 120 - 160 ppm): Five signals are expected. The carbon attached to the piperidine ring (C2) and the carbon adjacent to the nitrogen (C6) will have characteristic shifts.

-

Piperidine Carbons (δ 25 - 60 ppm): Four signals are expected for the piperidine ring carbons.

-

Infrared (IR) Spectroscopy

IR spectroscopy can confirm the presence of key functional groups.

-

N-H Stretching: A broad absorption band is expected in the 2400-3200 cm⁻¹ region, characteristic of the ammonium (NH₂⁺) and pyridinium (N⁺-H) salts.

-

C-H Stretching: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches will be just below 3000 cm⁻¹.

-

C=N and C=C Stretching: Aromatic ring stretching vibrations are expected in the 1400-1600 cm⁻¹ region.

Part 3: Synthesis and Reactivity

The synthesis of 2-(Piperidin-4-yl)pyridine is a critical aspect for its use as a building block. Several synthetic strategies can be employed.

General Synthesis Pathway

A common and effective method involves the chemical or catalytic reduction of a precursor, such as 2-(pyridin-4-yl)pyridine, where one of the pyridine rings is selectively hydrogenated to form the piperidine ring. Another versatile approach is reductive amination, which involves reacting a piperidone derivative with a pyridine-containing amine or vice-versa.[10]

Chemical Reactivity

The reactivity of 2-(Piperidin-4-yl)pyridine is dictated by its two nitrogen-containing rings.

-

Piperidine Ring: The secondary amine is nucleophilic and can be readily N-alkylated, N-acylated, or used in other coupling reactions to introduce a wide variety of substituents. This is the most common site for derivatization in drug discovery projects.

-

Pyridine Ring: The pyridine ring is generally electron-deficient and less reactive towards electrophilic substitution than benzene. However, it can undergo nucleophilic aromatic substitution, particularly if activating groups are present. The nitrogen atom is basic and is the site of protonation to form the hydrochloride salt.

Part 4: Applications in Drug Discovery and Research

The 2-(Piperidin-4-yl)pyridine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with diverse biological activities. Its utility stems from the combination of a basic piperidine nitrogen, which can form crucial salt-bridge interactions with biological targets, and a versatile pyridine ring that can be modified to tune electronic properties and vectorially explore binding pockets.

-

Anti-inflammatory Agents: Derivatives of 2-(piperidin-4-yl)-1H-benzo[d]imidazole, a related scaffold, have been synthesized and shown to possess potent anti-inflammatory activity by inhibiting NO and TNF-α production.[3]

-

Central Nervous System (CNS) Agents: The ability of piperidine and pyridine structures to cross the blood-brain barrier makes this scaffold highly valuable for developing drugs targeting neurological disorders.[2] Fluorinated derivatives, for example, are explored for their potential to modulate neurotransmitter systems.[6]

-

Antifungal Agents: Hybrid molecules combining the piperidine moiety with isoquinoline structures have been synthesized and evaluated for their antimycotic potency against various yeast and mold species.[10]

Part 5: Safety, Handling, and Storage

As with any laboratory chemical, proper handling of this compound is essential for ensuring laboratory safety. The following information is synthesized from available Safety Data Sheets (SDS).

Hazard Identification

-

Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.

-

Skin Irritation: Causes skin irritation.

-

Eye Irritation: Causes serious eye irritation.

-

Respiratory Irritation: May cause respiratory tract irritation.

This chemical is for research and development use only.

Recommended Handling and Storage

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye, and face protection.

-

Ventilation: Use only outdoors or in a well-ventilated area. Avoid breathing dust.

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[6] The compound is hygroscopic and should be stored under an inert atmosphere.

-

Incompatibilities: Avoid contact with strong oxidizing agents.

Part 6: Experimental Protocol: Purity Determination by HPLC

This protocol provides a self-validating system for determining the purity of a batch of this compound, based on standard pharmaceutical analysis principles.

Objective: To quantify the purity of this compound and identify any impurities using High-Performance Liquid Chromatography (HPLC) with UV detection.

Instrumentation and Materials:

-

HPLC system with a UV-Vis detector, autosampler, and column oven.

-

C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Reference standard of this compound (purity ≥99.5%).

-

Acetonitrile (HPLC grade).

-

Water (HPLC grade).

-

Formic acid (ACS grade).

-

Volumetric flasks, pipettes, and autosampler vials.

Methodology:

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% Formic acid in Water.

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile.

-

Causality: The formic acid is used to acidify the mobile phase, ensuring that the basic nitrogen atoms on the analyte are consistently protonated. This leads to sharp, symmetrical peak shapes and reproducible retention times.

-

-

Standard Solution Preparation (1.0 mg/mL):

-

Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask.

-

Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B.

-

Validation: The use of a certified reference standard is critical for accurate quantification and peak identification.

-

-

Sample Solution Preparation (1.0 mg/mL):

-

Accurately weigh approximately 25 mg of the sample into a 25 mL volumetric flask.

-

Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B.

-

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 254 nm (or a wavelength determined by UV scan to be λₘₐₓ).

-

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B 0.0 95 5 20.0 5 95 25.0 5 95 25.1 95 5 | 30.0 | 95 | 5 |

-

Causality: A gradient elution is used to ensure that impurities with a wide range of polarities are effectively separated and eluted from the column within a reasonable run time.

-

-

Analysis and Data Processing:

-

Inject a blank (50:50 mobile phase) to establish the baseline.

-

Inject the standard solution five times to establish system suitability (RSD of peak area <2.0%).

-

Inject the sample solution in duplicate.

-

Identify the main peak in the sample chromatogram by comparing its retention time to that of the reference standard.

-

Calculate the purity of the sample using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

-

References

-

Kaufmann, D., et al. (2020). Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. Archiv der Pharmazie. Available at: [Link]

- Google Patents. (2011). CN102304082A - Synthesis method of 2-chloro-4-(piperidylmethyl)pyridine.

- Krasavin, M. (2022).

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Pyridine Derivatives in Modern Drug Discovery. Retrieved from [Link]

-

PubMed. (2015). Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents. Retrieved from [Link]

-

Chemchart. (n.d.). 4-(piperidin-4-yl)pyridine (581-45-3). Retrieved from [Link]

- Katcka, M., & Urbanski, T. (1968). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Bulletin de l'Academie Polonaise des Sciences, Serie des Sciences Chimiques.

Sources

- 1. arctomsci.com [arctomsci.com]

- 2. rsc.org [rsc.org]

- 3. 2-(Piperidin-4-yl)pyridine | C10H14N2 | CID 10374750 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. parchem.com [parchem.com]

- 5. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 6. chiralen.com [chiralen.com]

- 7. 99202-39-8 CAS MSDS (2-(PIPERIDIN-4-YLSULFANYL)PYRIDINE DIHYDROCHLORIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 10. Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Strategic Importance of the 2-(Piperidin-4-yl)pyridine Scaffold

An In-Depth Technical Guide to 2-(Piperidin-4-yl)pyridine Hydrochloride: A Cornerstone Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of this compound, a pivotal heterocyclic building block in medicinal chemistry. We will delve into its fundamental properties, synthesis, analytical methodologies, and critical applications, offering field-proven insights for professionals in drug development.

The piperidine ring is a ubiquitous structural motif in pharmaceuticals, recognized for its ability to confer favorable pharmacokinetic properties such as improved solubility and metabolic stability.[1] When coupled with a pyridine ring, it forms a versatile scaffold that serves as a foundational element for a multitude of biologically active compounds. 2-(Piperidin-4-yl)pyridine, in particular, offers two key nitrogen atoms that can be modulated for hydrogen bonding and salt formation, making it a highly valuable intermediate in the design of novel therapeutics across various disease areas.[1] This guide focuses on the hydrochloride salt form, which enhances the compound's stability and handling characteristics for laboratory use.

Chemical Identity and Physicochemical Properties

Correctly identifying the specific isomer and salt form is critical for reproducibility in research and development. This compound is distinct from its isomers (e.g., 4-(piperidin-2-yl)pyridine) and its free base form.

Chemical Structure:

Caption: Figure 1: Chemical Structure of this compound.

Key Identifiers and Properties:

| Property | Value | Source(s) |

| Chemical Name | This compound | [2] |

| Synonyms | 4-(2-Pyridyl)piperidine hydrochloride | [3] |

| CAS Number | 216688-64-1 (for hydrochloride salt) | [2] |

| CAS Number | 30532-37-7 (for free base) | [3][4] |

| Molecular Formula | C₁₀H₁₅ClN₂ | Calculated |

| Molecular Weight | 198.69 g/mol | Calculated |

| Appearance | Solid | [5] |

| Hydrogen Bond Donors | 2 | [3] |

| Hydrogen Bond Acceptors | 2 | [3] |

| Rotatable Bond Count | 1 | [3] |

| Complexity | 130 | [4] |

| Storage | 2-8 °C, Inert atmosphere, Keep in dark place | [2] |

Synthesis and Manufacturing Insights

The synthesis of 2-(Piperidin-4-yl)pyridine is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. A common and effective strategy involves the catalytic hydrogenation of a pyridine-containing precursor.

Rationale for Synthetic Strategy: The core challenge in synthesizing this molecule is the selective reduction of one of the two aromatic rings in the starting material, 4,4'-bipyridine, without over-reducing the system. Catalytic hydrogenation is the method of choice due to its high efficiency and selectivity under controlled conditions. The choice of catalyst (e.g., Platinum or Rhodium) and solvent is critical to modulate the reactivity and prevent unwanted side reactions. The subsequent conversion to the hydrochloride salt is a straightforward acid-base reaction that improves the compound's stability and ease of handling.

Illustrative Synthetic Workflow:

Caption: Figure 2: A generalized synthetic workflow for 2-(Piperidin-4-yl)pyridine HCl.

Detailed Experimental Protocol (Catalytic Hydrogenation):

-

Reactor Setup: A high-pressure hydrogenation vessel (Parr apparatus or similar) is charged with 4,4'-bipyridine (1.0 eq) and a suitable solvent such as glacial acetic acid.

-

Catalyst Addition: A catalytic amount of Platinum(IV) oxide (PtO₂, Adams' catalyst) or Rhodium on Carbon (Rh/C) is carefully added under an inert atmosphere (e.g., Argon or Nitrogen). The choice of catalyst is crucial; Rhodium often provides higher selectivity for the reduction of a single pyridine ring.

-

Hydrogenation: The vessel is sealed, purged with hydrogen gas, and then pressurized to the target pressure (typically 50-100 psi). The reaction mixture is agitated vigorously at a controlled temperature (e.g., 50-80°C).

-

Reaction Monitoring: The reaction progress is monitored by observing the cessation of hydrogen uptake. Alternatively, samples can be withdrawn periodically (if the reactor allows) and analyzed by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to confirm the consumption of the starting material.

-

Work-up: Upon completion, the reactor is cooled, and the pressure is carefully released. The catalyst is removed by filtration through a pad of Celite®. The filtrate is then concentrated under reduced pressure to remove the acetic acid.

-

Purification (Free Base): The crude residue is dissolved in an appropriate organic solvent (e.g., dichloromethane) and washed with a basic aqueous solution (e.g., saturated NaHCO₃) to neutralize any remaining acid and then with brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the 2-(Piperidin-4-yl)pyridine free base.

-

Salt Formation: The purified free base is dissolved in a suitable solvent like diethyl ether or isopropanol. A solution of hydrogen chloride (e.g., 2M HCl in diethyl ether) is added dropwise with stirring. The hydrochloride salt precipitates out of the solution.

-

Isolation: The resulting solid is collected by filtration, washed with cold diethyl ether, and dried under vacuum to afford pure this compound.

Applications in Drug Discovery and Development

The 2-(Piperidin-4-yl)pyridine scaffold is a privileged structure in medicinal chemistry, serving as a key intermediate for numerous clinical candidates and marketed drugs.[1] Its structural features allow for diversification at the piperidine nitrogen, which is often used to introduce pharmacophores that modulate target binding and pharmacokinetic properties.

Role as a Key Intermediate: This building block is frequently employed in the synthesis of complex molecules targeting a range of biological systems, including G-protein coupled receptors (GPCRs), ion channels, and enzymes. The pyridine nitrogen can act as a hydrogen bond acceptor, while the piperidine nitrogen provides a convenient handle for further chemical modification.

Workflow from Intermediate to Active Pharmaceutical Ingredient (API):

Caption: Figure 3: Logical workflow from the core intermediate to a final API.

Example Application - Synthesis of a Hypothetical Kinase Inhibitor: The synthesis of novel kinase inhibitors often involves coupling a heterocyclic core with various side chains to achieve potency and selectivity. This compound can be used as the starting point for such a synthesis. For instance, the piperidine nitrogen can be functionalized via a Buchwald-Hartwig amination or a reductive amination to attach a larger aromatic system, which might be crucial for binding to the ATP-binding pocket of a target kinase.

Analytical Methodologies for Quality Control

Ensuring the identity and purity of this compound is paramount for its use in pharmaceutical synthesis. A combination of spectroscopic and chromatographic techniques is typically employed.

Common Analytical Techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information, confirming the connectivity of atoms and the ratio of the pyridine and piperidine protons.

-

Mass Spectrometry (MS): Confirms the molecular weight of the free base after the loss of HCl.

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound and to quantify any impurities. A reverse-phase C18 column with a mobile phase of acetonitrile and water (containing an acid modifier like TFA) is a common choice.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Shows characteristic peaks for the N-H and C-N bonds of the piperidine and the C=N and C=C bonds of the pyridine ring.

Sample Protocol: Purity Determination by HPLC

-

System: An HPLC system equipped with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Sample Preparation: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a 50:50 mixture of water and acetonitrile.

-

Injection Volume: 10 µL.

-

Analysis: The retention time of the main peak is used to identify the compound, and the peak area percentage is calculated to determine its purity.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

GHS Hazard Statements: Based on data for similar compounds, it may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[4][6]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side-shields, chemical-resistant gloves, and a lab coat.[7][8]

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[7] Avoid contact with skin and eyes.[8]

-

Storage: Store in a tightly closed container in a cool, dry, and dark place under an inert atmosphere to prevent degradation.[2]

Conclusion

This compound is a high-value chemical intermediate with significant applications in the pharmaceutical industry. Its unique structural features provide a robust platform for the development of a diverse range of therapeutic agents. A thorough understanding of its properties, synthesis, and analytical characterization is essential for any researcher or scientist working in the field of drug discovery and development.

References

- Aceschem. CAS 143924-49-6 | 4-(Piperidin-2-yl)pyridine dihydrochloride.

- Benchchem. Application Notes and Protocols: Piperidin-2-ylmethylacetate in the Synthesis of Pharmaceutical Intermediates.

- CHIRALEN. This compound.

- LookChem. 2-(Piperidin-4-yl)pyridine.

- PubChem. 2-(Piperidin-4-yl)pyridine | C10H14N2 | CID 10374750.

- Thermo Fisher Scientific. SAFETY DATA SHEET.

- SAFETY DATA SHEET. (2009-10-02).

- CMJ Publishers. Design and In-Silico Evaluation of Pyridine-4-Carbohydrazide Derivatives for Potential Therapeutic Applications.

- Google Patents. CN102304082A - Synthesis method of 2-chloro-4-(piperidylmethyl)pyridine.

- Wikipedia. Methylphenidate.

- Chemchart. 4-(piperidin-4-yl)pyridine (581-45-3).

- Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd.

- Sigma-Aldrich. 4-Piperidin-4-ylpyridine dihydrochloride AldrichCPR.

- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.

- HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.

- AA Blocks. Safety Data Sheet. (2025-01-18).

- Unodc. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials - Synthetic Drug Strategy.

- ChemBK. N3-(piperidin-4-yl)pyridine-2,3-diamine dihydrochloride.

- Pyridine hydrochloride - Safety Data Sheet. (2021-06-19).

- ACS Publications. Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines | Chemical Reviews.

- Sigma-Aldrich. SAFETY DATA SHEET. (2024-09-07).

- CDC. Pyridine 1613 | NIOSH.

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chiralen.com [chiralen.com]

- 3. lookchem.com [lookchem.com]

- 4. 2-(Piperidin-4-yl)pyridine | C10H14N2 | CID 10374750 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Piperidin-4-ylpyridine dihydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 6. WERCS Studio - Application Error [assets.thermofisher.com]

- 7. aablocks.com [aablocks.com]

- 8. uprm.edu [uprm.edu]

synthesis of 2-(Piperidin-4-yl)pyridine hydrochloride overview

An In-depth Technical Guide to the Synthesis of 2-(Piperidin-4-yl)pyridine Hydrochloride

Authored by a Senior Application Scientist

Abstract

This guide provides a comprehensive overview of the synthetic pathways leading to this compound, a crucial building block in contemporary drug discovery. The primary focus is on the catalytic hydrogenation of 2,4'-bipyridine, a robust and scalable method. We will delve into the mechanistic underpinnings, explain the rationale behind the selection of catalysts and reaction conditions, and provide detailed, field-tested protocols for synthesis, purification, and salt formation. This document is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically rigorous understanding of this synthesis.

Introduction: The Significance of the Piperidinyl-Pyridine Scaffold

The 2-(Piperidin-4-yl)pyridine moiety is a privileged scaffold in medicinal chemistry, appearing in a multitude of biologically active compounds. Its unique three-dimensional structure, combining a flexible piperidine ring with a rigid aromatic pyridine system, allows for precise interactions with various biological targets. The piperidine nitrogen can act as a basic center or a point for further functionalization, while the pyridine ring engages in aromatic and hydrogen-bonding interactions. Consequently, mastering the synthesis of this core structure is of paramount importance for the development of novel therapeutics.

The primary synthetic challenge lies in the selective reduction of one of the two aromatic rings in a bipyridine precursor. This guide will focus on the most prevalent and efficient method: the catalytic hydrogenation of 2,4'-bipyridine, followed by conversion to its stable hydrochloride salt.

Retrosynthetic Analysis and Strategic Planning

A logical retrosynthetic disconnection of the target molecule, 2-(Piperidin-4-yl)pyridine, points to 2,4'-bipyridine as the most direct precursor. The key transformation is the selective hydrogenation of the 4-substituted pyridine ring. The final step involves the formation of the hydrochloride salt to enhance stability and handling.

Caption: Retrosynthetic analysis of this compound.

Core Synthetic Pathway: Catalytic Hydrogenation

The most reliable method for synthesizing 2-(Piperidin-4-yl)pyridine is the catalytic hydrogenation of 2,4'-bipyridine. This reaction involves the addition of three molar equivalents of hydrogen across one of the pyridine rings.

Mechanistic Rationale and Causality

The selective reduction of the 4-substituted pyridine ring over the 2-substituted ring is achieved by performing the reaction in an acidic medium, typically glacial acetic acid.[1] Here's the underlying principle:

-

Protonation: Both nitrogen atoms of the bipyridine are protonated in the acidic solvent, forming a dicationic species.

-

Activation: This protonation disrupts the aromaticity of the rings, making them more susceptible to reduction.

-

Catalyst Adsorption: The pyridinium ions adsorb onto the surface of the heterogeneous catalyst (e.g., Platinum(IV) oxide).

-

Hydrogen Transfer: Hydrogen, also adsorbed on the catalyst surface, is transferred stepwise to the pyridine ring, leading to its saturation.

While both rings are activated, subtle electronic and steric differences can influence which ring is reduced, though often a mixture of isomers may occur if the precursor is not symmetric. For 2,4'-bipyridine, hydrogenation typically proceeds effectively on the 4-substituted ring.

Choice of Catalyst

Several catalysts are effective for pyridine hydrogenation, but Platinum(IV) oxide (PtO₂, Adams' catalyst) is frequently the catalyst of choice for this transformation under acidic conditions.[1]

-

Platinum(IV) Oxide (PtO₂): Highly effective and reliable. It is reduced in situ to form finely dispersed platinum nanoparticles, which are the active catalytic species. It performs well under mild to moderate pressures and temperatures.[1]

-

Palladium on Carbon (Pd/C): Another common choice, though it may sometimes require higher pressures or temperatures and can occasionally lead to dehalogenation if sensitive functional groups are present.[2][3]

-

Rhodium and Ruthenium: These catalysts are also employed for pyridine hydrogenation and can offer different selectivity profiles depending on the substrate and conditions.[2]

For the synthesis of 2-(Piperidin-4-yl)pyridine, PtO₂ in glacial acetic acid provides a robust and high-yielding system.[1]

Synthetic Workflow Diagram

The overall process from the bipyridine precursor to the final hydrochloride salt is outlined below.

Caption: Experimental workflow for the synthesis of 2-(Piperidin-4-yl)pyridine HCl.

Detailed Experimental Protocols

The following protocols are self-validating systems designed for reproducibility and safety.

Protocol I: Catalytic Hydrogenation of 2,4'-Bipyridine

Reagents & Equipment:

-

2,4'-Bipyridine

-

Platinum(IV) oxide (PtO₂)

-

Glacial Acetic Acid

-

Hydrogen Gas (high purity)

-

Parr Shaker or similar high-pressure hydrogenation apparatus

-

Celite®

-

Saturated Sodium Bicarbonate (NaHCO₃) solution or Sodium Hydroxide (NaOH) solution

-

Ethyl Acetate (EtOAc)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Standard laboratory glassware and filtration apparatus

Procedure:

-

Charge a suitable high-pressure reactor vessel with 2,4'-bipyridine (1.0 eq).

-

Under an inert atmosphere (e.g., nitrogen or argon), add glacial acetic acid as the solvent (approx. 5-10 mL per gram of substrate).

-

Carefully add the Platinum(IV) oxide catalyst (typically 5 mol%).

-

Seal the reactor and connect it to the hydrogenation apparatus.

-

Flush the system several times with nitrogen, followed by several flushes with hydrogen gas.

-

Pressurize the reactor with hydrogen gas to the target pressure (typically 50-70 bar).[1][2]

-

Begin agitation and maintain the reaction at room temperature. Monitor the reaction progress by observing hydrogen uptake. The reaction typically takes 6-12 hours.

-

Upon completion, cease agitation, and carefully vent the excess hydrogen gas. Flush the reactor with nitrogen.

-

Carefully open the reactor and dilute the reaction mixture with ethyl acetate.

-

Filter the mixture through a pad of Celite® to remove the platinum catalyst. Wash the Celite pad thoroughly with additional ethyl acetate.

-

Transfer the combined filtrate to a separatory funnel. Carefully neutralize the acetic acid by slowly adding saturated NaHCO₃ solution or a cooled solution of NaOH until the aqueous layer is basic (pH > 8).

-

Separate the layers and extract the aqueous phase two more times with ethyl acetate.

-

Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 2-(Piperidin-4-yl)pyridine free base.[1]

Protocol II: Purification and Hydrochloride Salt Formation

Reagents & Equipment:

-

Crude 2-(Piperidin-4-yl)pyridine

-

Silica gel (for column chromatography)

-

Appropriate eluent system (e.g., Dichloromethane/Methanol or Ethyl Acetate/Hexane with Triethylamine)

-

Anhydrous Diethyl Ether or Isopropanol (IPA)

-

2M HCl in Diethyl Ether or concentrated HCl

Procedure:

-

Purify the crude free base obtained from Protocol I via flash column chromatography on silica gel. An eluent system containing a small percentage of triethylamine (e.g., 1%) is often used to prevent the basic amine product from tailing on the acidic silica gel.

-

Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to obtain pure 2-(Piperidin-4-yl)pyridine as an oil or low-melting solid.

-

Dissolve the purified free base in a minimal amount of anhydrous diethyl ether or isopropanol.

-

While stirring, slowly add a solution of 2M HCl in diethyl ether (1.0-1.1 equivalents) or a stoichiometric amount of concentrated HCl.

-

A white precipitate of the hydrochloride salt will form immediately.

-

Continue stirring for 30-60 minutes to ensure complete precipitation.

-

Isolate the solid product by vacuum filtration.

-

Wash the filter cake with a small amount of cold diethyl ether to remove any residual impurities.

-

Dry the product under vacuum to yield this compound as a stable, white to off-white solid.

Data Presentation and Characterization

Key Compound Properties

| Property | Value | Source |

| Chemical Formula | C₁₀H₁₄N₂ | [4] |

| Molecular Weight (Free Base) | 162.23 g/mol | [4] |

| Chemical Formula (HCl Salt) | C₁₀H₁₅ClN₂ (Monohydrochloride) | |

| Molecular Weight (HCl Salt) | 198.69 g/mol | |

| Appearance (HCl Salt) | White to off-white solid |

Typical Reaction Parameters

| Parameter | Condition | Rationale |

| Catalyst | PtO₂ (5 mol%) | High activity and selectivity in acidic media.[1] |

| Solvent | Glacial Acetic Acid | Activates the pyridine ring for reduction.[1] |

| H₂ Pressure | 50-70 bar | Ensures sufficient hydrogen concentration for the reaction.[1][2] |

| Temperature | Room Temperature | Sufficient for the reaction, minimizing side reactions.[1] |

| Typical Yield | >80% (after purification) |

Safety Considerations

-

High-Pressure Hydrogenation: This procedure must be performed by trained personnel using a properly maintained and certified high-pressure reactor (e.g., Parr Shaker). Always follow established safety protocols for handling high-pressure gases. Hydrogen is extremely flammable.

-

Catalyst Handling: Platinum oxide is a fine powder and should be handled in a fume hood. While not typically pyrophoric, care should be taken. After the reaction, the filtered catalyst on Celite should not be allowed to dry completely in the air, as residual adsorbed hydrogen can make it pyrophoric. It should be quenched carefully with water.

-

Reagents: Glacial acetic acid and hydrochloric acid are corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All organic solvents are flammable.

Conclusion

The synthesis of this compound is most effectively achieved through the catalytic hydrogenation of 2,4'-bipyridine. The use of Platinum(IV) oxide in glacial acetic acid provides a robust, scalable, and high-yielding route to the desired piperidine core. Subsequent purification and conversion to the hydrochloride salt afford a stable, crystalline solid suitable for further use in research and development. This guide provides the necessary technical detail and scientific rationale to enable proficient chemists to successfully execute this important transformation.

References

-

ReddyMasu, S., Kalluri, V., & Rudraraju, R. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. ResearchGate. [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 10374750, 2-(Piperidin-4-yl)pyridine. PubChem. [Link]

-

Kustov, A., & Shuvarakova, E. (2022). Selective Hydrogenation of Pyridine and Derivatives of It on Bimetallic Catalysts. Russian Journal of Physical Chemistry A. [Link]

-

Kustov, A. (2022). CATALYTIC HYDROGENATION OF PYRIDINE AND QUINOLINE DERIVATIVES. ResearchGate. [Link]

-

Patsnap (Date not available). Method for purifying 2-[(4-chlorophenyl)(piperidin-4-yloxy)methyl]pyridine. Patsnap Eureka. [Link]

- Google Patents (2020). Preparation method of 2-(4-piperidyl)-2-propanol and hydrochloride thereof.

- Google Patents (2014). Method for cleanly preparing high-purity pyridine hydrochloride.

Sources

The 2-(Piperidin-4-yl)pyridine Scaffold: A Privileged Structure in Modern Drug Discovery

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in the structures of a wide array of therapeutic agents, targeting a diverse range of biological entities. These are known as "privileged structures," a concept that highlights their inherent ability to interact with multiple, distinct receptor types, often with high affinity. The 2-(piperidin-4-yl)pyridine moiety is a quintessential example of such a scaffold. Its unique combination of a basic piperidine ring and an aromatic pyridine system provides a versatile template for the design of ligands that can modulate biological processes with remarkable specificity and potency. This guide delves into the multifaceted pharmacology of the 2-(piperidin-4-yl)pyridine core, exploring the diverse mechanisms of action of its derivatives across several key therapeutic areas. We will examine how subtle modifications to this core structure can redirect its biological activity from inhibiting oncogenic kinases to modulating complex neurological pathways and combating infectious diseases, thereby underscoring its profound importance in contemporary drug discovery.

Chapter 1: Targeting Oncogenic Kinases: The Rise of 2-(Piperidin-4-yl)pyridine Derivatives as ALK/ROS1 Dual Inhibitors

Anaplastic Lymphoma Kinase (ALK) and Proto-Oncogene Tyrosine-Protein Kinase ROS (ROS1) are receptor tyrosine kinases that, upon chromosomal rearrangement, can become potent oncogenic drivers in various cancers, most notably in a subset of non-small-cell lung cancer (NSCLC).[1][2] These fusion proteins are constitutively active, leading to the uncontrolled activation of downstream signaling pathways that promote cell proliferation, survival, and metastasis.

The 2-(piperidin-4-yl)pyridine scaffold has been instrumental in the development of a new generation of ALK/ROS1 dual inhibitors designed to overcome resistance to earlier therapies like crizotinib.[1][3] A key example is the development of 2-amino-4-(1-piperidine) pyridine derivatives.[1]

Mechanism of Action: Stabilizing a DFG-Shifted Conformation

Unlike first-generation inhibitors, these advanced derivatives have been engineered to bind to the ATP-binding pocket of the ALK/ROS1 kinase domain and stabilize a novel DFG-shifted conformation.[1] The "DFG motif" (Asp-Phe-Gly) is a critical component of the kinase activation loop. In its active "DFG-in" state, the kinase can bind ATP and phosphorylate substrates. By binding to and stabilizing an inactive "DFG-out" or a shifted conformation, these inhibitors prevent the kinase from adopting its active state, thereby blocking its function.[1]

Molecular modeling studies have revealed that the piperidine and pyridine moieties of the scaffold are crucial for anchoring the inhibitor within the active site, forming key interactions with the hinge region of the kinase.[1] This mode of binding has proven effective against clinically relevant resistance mutations, such as the ALK L1196M "gatekeeper" mutation.[1]

Quantitative Efficacy of Representative ALK/ROS1 Inhibitors

The potency of these compounds is often evaluated through enzymatic and cellular assays. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness in inhibiting a specific biological or biochemical function.

| Compound | Target Cell Line | IC50 (µM) | Reference |

| Compound 2e | H3122 (ALK-addicted) | 6.27 | [1] |

| Compound 2e | HCC78 (ROS1-addicted) | 10.71 | [1] |

| Crizotinib | H3122 (ALK-addicted) | Comparable to 2e | [1] |

| Crizotinib | HCC78 (ROS1-addicted) | Comparable to 2e | [1] |

Furthermore, these derivatives have shown impressive activity against crizotinib-resistant mutations:

| Compound | Target Enzyme/Cell Line | IC50 (nM) | Reference |

| Compound 2e | ALKL1196M (enzyme) | 41.3 | [1] |

| Crizotinib | ALKL1196M (enzyme) | ~82.6 | [1] |

| Compound 2e | Ba/F3 (ROS1G2032R) | 104.7 | [1] |

| Crizotinib | Ba/F3 (ROS1G2032R) | 643.5 | [1] |

Signaling Pathway and Inhibition

The diagram below illustrates the canonical ALK/ROS1 signaling pathway and the point of intervention by 2-(piperidin-4-yl)pyridine-based inhibitors.

Caption: Inhibition of ALK/ROS1 signaling by a 2-(piperidin-4-yl)pyridine derivative.

Experimental Protocol: In Vitro ALK Kinase Assay

This protocol describes a typical luminescence-based assay to determine the IC50 of a test compound against ALK.

-

Reagent Preparation:

-

Prepare a reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

-

Dilute recombinant human ALK enzyme in the reaction buffer to the desired concentration.

-

Prepare a substrate solution containing a poly(Glu, Tyr) 4:1 peptide and ATP in the reaction buffer.

-

Prepare serial dilutions of the 2-(piperidin-4-yl)pyridine test compound in DMSO, then dilute further in the reaction buffer.

-

-

Assay Procedure:

-

Add 5 µL of the diluted test compound or control (DMSO) to the wells of a 384-well plate.

-

Add 5 µL of the diluted ALK enzyme solution to each well and incubate for 10 minutes at room temperature.

-

Initiate the kinase reaction by adding 10 µL of the substrate/ATP solution.

-

Incubate the plate for 1 hour at room temperature.

-

-

Detection:

-

Stop the reaction and detect the amount of ATP remaining using a commercial luminescence-based ATP detection kit (e.g., Kinase-Glo®). This is an indirect measure of kinase activity, as active kinase will consume ATP.

-

Add 20 µL of the detection reagent to each well.

-

Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.

-

Measure luminescence using a plate reader.

-

-

Data Analysis:

-

The luminescent signal is inversely proportional to kinase activity.

-

Plot the percentage of inhibition against the logarithm of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Chapter 2: Modulating Neurological Pathways: The Role as Sigma-1 Receptor Ligands

The sigma-1 (σ1) receptor is an intracellular chaperone protein located primarily at the endoplasmic reticulum-mitochondrion interface.[4] It is not a classical G protein-coupled receptor or ion channel but rather a modulator of various signaling proteins, including ion channels and other receptors.[5][6] Ligands of the σ1 receptor are being investigated for their therapeutic potential in a range of neurological and psychiatric disorders, including neuropathic pain, depression, and Alzheimer's disease.[5][7]

The 2-(piperidin-4-yl)pyridine scaffold is a key structural feature in several potent and selective σ1 receptor ligands.[7][8] The protonatable nitrogen of the piperidine ring is often critical for forming a salt bridge interaction within the σ1 receptor binding pocket, which is essential for high-affinity binding.[8]

Mechanism of Action: Chaperoning and Ion Channel Modulation

Sigma-1 receptor ligands can act as either agonists or antagonists. Upon ligand binding, the σ1 receptor can dissociate from its partner proteins and translocate to other subcellular locations to interact with and modulate the function of various client proteins, including voltage-gated ion channels (Ca2+, K+, Na+) and ligand-gated ion channels (e.g., NMDA receptors).[4][6]

For example, σ1 receptor agonists have been shown to potentiate NMDA receptor activity and modulate intracellular Ca2+ signaling, which are crucial for synaptic plasticity and neuroprotection.[4][6] The versatility of the 2-(piperidin-4-yl)pyridine core allows for the fine-tuning of the pharmacological profile to achieve either agonist or antagonist activity.

Quantitative Binding Affinity of Representative σ1 Receptor Ligands

The binding affinity of these ligands is typically determined using radioligand binding assays, with the inhibition constant (Ki) indicating the ligand's affinity for the receptor.

| Compound | Receptor | Ki (nM) | Reference |

| Compound 5 | hσ1R | 1.45 | [7] |

| NE-100 (Standard) | hσ1R | 2.00 | [7] |

| PB28 (Standard) | hσ1R | 1.87 | [7] |

| Compound 12 | σ1R | 4.5 | [8] |

| Compound 13 | σ1R | 5.6 | [8] |

| Compound 14 | σ1R | 3.3 | [8] |

Sigma-1 Receptor Signaling Diagram

The following diagram illustrates the role of the σ1 receptor as a molecular chaperone and its modulation by piperidine-based ligands.

Caption: Ligand-mediated modulation of the Sigma-1 receptor chaperone activity.

Experimental Protocol: Radioligand Binding Assay for Sigma-1 Receptor

This protocol outlines a competitive binding assay to determine the Ki of a test compound for the σ1 receptor.

-

Tissue Preparation:

-

Homogenize guinea pig brain tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and debris.

-

Centrifuge the resulting supernatant at high speed to pellet the membranes.

-

Resuspend the membrane pellet in fresh buffer and determine the protein concentration (e.g., using a Bradford assay).

-

-

Assay Procedure:

-

The assay is performed in a total volume of 200 µL in 96-well plates.

-

Combine 50 µL of membrane homogenate, 50 µL of radioligand (e.g., -pentazocine at a final concentration of ~2 nM), and 50 µL of various concentrations of the unlabeled 2-(piperidin-4-yl)pyridine test compound.

-

For non-specific binding determination, use a high concentration of a known σ1 ligand (e.g., 10 µM haloperidol).

-

For total binding, use buffer instead of a test compound.

-

Incubate the plates for 150 minutes at 37°C.

-

-

Termination and Detection:

-

Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

-

Wash the filters three times with ice-cold buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and allow them to equilibrate overnight.

-

Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value from the resulting competition curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

Chapter 3: Regulating Brain Cholesterol Homeostasis: A Scaffold for Cholesterol 24-Hydroxylase (CH24H) Inhibitors

Cholesterol 24-hydroxylase (CH24H), also known as CYP46A1, is a brain-specific cytochrome P450 enzyme.[9][10] Its primary function is to convert cholesterol into 24S-hydroxycholesterol (24HC), which can then cross the blood-brain barrier.[9] This process is the main pathway for cholesterol elimination from the brain, playing a critical role in maintaining brain cholesterol homeostasis. Dysregulation of this pathway has been implicated in neurodegenerative diseases, making CH24H an attractive therapeutic target.[11]

The 3-piperidinyl pyridine scaffold has emerged from structure-based drug design efforts as a highly effective core for developing potent and selective CH24H inhibitors.[9][10]

Mechanism of Action: Heme Iron Coordination

Derivatives based on this scaffold act as direct inhibitors of the CH24H enzyme. X-ray crystallography studies have revealed the precise binding mode: the nitrogen atom of the pyridine ring directly coordinates to the heme iron atom at the center of the enzyme's active site.[9] This interaction is critical for potent inhibition. The piperidine ring and other substituents are optimized to form favorable hydrophobic and hydrogen-bonding interactions within the enzyme's lipophilic steroidal cavity, enhancing both potency and selectivity.[10] By blocking the active site, these inhibitors prevent the hydroxylation of cholesterol, thereby reducing the levels of 24HC in the brain.[9]

Quantitative Efficacy of a Representative CH24H Inhibitor

The inhibitory activity of these compounds is determined through in vitro enzyme assays.

| Compound | Target Enzyme | IC50 (nM) | Reference |

| Compound 17 | Human CH24H | 8.5 | [9] |

| Soticlestat (TAK-935) | Human CH24H | 7.4 | [11] |

| Compound 3 | Human CH24H | 950 | [10] |

| Compound 4 | Human CH24H | 52 | [10] |

In vivo studies have confirmed that oral administration of these inhibitors leads to a significant reduction of 24HC levels in the mouse brain, demonstrating their potential for therapeutic intervention.[9]

Cholesterol Metabolism Pathway and Inhibition Point

The diagram below shows the central role of CH24H in brain cholesterol metabolism and its inhibition by piperidinyl pyridine derivatives.

Caption: Inhibition of fungal respiration via Succinate Dehydrogenase (SDH).

Experimental Protocol: Fungal Microdilution Susceptibility Test (CLSI M27-A3)

This protocol outlines a standardized method for determining the MIC of an antifungal compound against yeast.

-

Inoculum Preparation:

-

Subculture the yeast strain (e.g., Candida albicans) on an agar plate (e.g., Sabouraud Dextrose Agar) and incubate for 24 hours at 35°C.

-

Prepare a suspension of the yeast in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard.

-

Dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5–2.5 x 10³ cells/mL.

-

-

Drug Dilution:

-

Prepare serial twofold dilutions of the piperidine-based test compound in a 96-well microtiter plate using RPMI 1640 medium as the diluent. The final concentration range should typically span from 0.03 to 16 µg/mL.

-

Include a drug-free well (growth control) and an uninoculated well (sterility control).

-

-

Inoculation and Incubation:

-

Add 100 µL of the standardized inoculum to each well containing 100 µL of the diluted drug, resulting in a final volume of 200 µL.

-

Cover the plate and incubate at 35°C for 24–48 hours.

-

-

Reading the MIC:

-

The MIC is defined as the lowest concentration of the antifungal agent that causes a significant reduction (typically ≥50%) in turbidity compared to the growth control.

-

The turbidity can be assessed visually or by using a microplate reader at a specific wavelength (e.g., 530 nm).

-

Conclusion

The 2-(piperidin-4-yl)pyridine scaffold is a testament to the power of privileged structures in drug discovery. Its remarkable versatility allows medicinal chemists to craft highly specific and potent modulators for a wide spectrum of biological targets, from intracellular enzymes in the brain to oncogenic kinases and essential fungal proteins. The diverse mechanisms of action—ranging from competitive enzymatic inhibition and allosteric modulation to the disruption of entire metabolic pathways—highlight the nuanced and powerful interactions that can be achieved by decorating this core structure. As our understanding of disease biology deepens, the 2-(piperidin-4-yl)pyridine scaffold will undoubtedly continue to serve as a foundational element in the design of next-generation therapeutics, offering hope for treating some of the most challenging medical conditions.

References

-

Discovery of novel 2-((pyridin-3-yloxy)methyl)piperazines as α7 nicotinic acetylcholine receptor modulators for the treatment of inflammatory disorders. PubMed. [Link]

-

Discovery of Novel 3-Piperidinyl Pyridine Derivatives as Highly Potent and Selective Cholesterol 24-Hydroxylase (CH24H) Inhibitors. PubMed. [Link]

-

Design, synthesis and biological evaluations of 2-amino-4-(1-piperidine) pyridine derivatives as novel anti crizotinib-resistant ALK/ROS1 dual inhibitors. PubMed. [Link]

-

Discovery of Soticlestat, a Potent and Selective Inhibitor for Cholesterol 24-Hydroxylase (CH24H). ACS Publications. [Link]

-

Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. PMC. [Link]

-

Discovery of Novel 3‑Piperidinyl Pyridine Derivatives as Highly Potent and Selective Cholesterol 24-Hydroxylase (CH24H) Inhibitors. ACS Publications via Figshare. [Link]

-

Discovery of Novel 3-Piperidinyl Pyridine Derivatives as Highly Potent and Selective Cholesterol 24-Hydroxylase (CH24H) Inhibitors. ACS Publications. [Link]

-

Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modulators. MDPI. [Link]

-

Discovery of Soticlestat, a Potent and Selective Inhibitor for Cholesterol 24-Hydroxylase (CH24H). PubMed. [Link]

-

2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors. PMC. [Link]

-

Design, synthesis and biological evaluations of 2-amino-4-(1-piperidine) pyridine derivatives as novel anti crizotinib-resistant ALK/ROS1 dual inhibitors. Semantic Scholar. [Link]

-

Synthesis of α3β4 Nicotinic Acetylcholine Receptor Modulators Derived from Aristoquinoline that Reduce Reinstatement of Cocaine-Seeking Behavior. PMC. [Link]

-

Design, Synthesis, Antifungal Activity, and Mechanism of Action of New Piperidine-4-carbohydrazide Derivatives Bearing a Quinazolinyl Moiety. PubMed. [Link]

-

Discovery of Novel 2-Aminopyridine Derivatives As Ros1 and Alk Dual Inhibitors To Combat Drug-Resistant Mutants I. DigitalCommons@TMC. [Link]

-

Synthesis of α3β4 Nicotinic Acetylcholine Receptor Modulators Derived from Aristoquinoline that Reduce Reinstatement of Cocain. ChemRxiv. [Link]

-

Pharmacology and Therapeutic Potential of Sigma1 Receptor Ligands. PMC. [Link]

-

The Pharmacology of Sigma-1 Receptors. PMC. [Link]

-

Pharmacology and Therapeutic Potential of Sigma1 Receptor Ligands. ResearchGate. [Link]

-

Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain. ACS Publications. [Link]

-

Modification of the anabaseine pyridine nucleus allows achieving binding and functional selectivity for the α3β4 nicotinic acetylcholine receptor subtype. AIR Unimi. [Link]

-

Synthesis and Antifungal Activity of 2-(4'substitutedanilinosydnon-3'-Yl) Pyridines. Oriental Journal of Chemistry. [Link]

-

Discovery of novel 2,4-diarylaminopyrimidine analogues as ALK and ROS1 dual inhibitors to overcome crizotinib-resistant mutants including G1202R. PubMed. [Link]

-

PF-06463922 is a potent and selective next-generation ROS1/ALK inhibitor capable of blocking crizotinib-resistant ROS1 mutations. PMC. [Link]

-

Two New Compounds Containing Pyridinone or Triazine Heterocycles Have Antifungal Properties against Candida albicans. PMC. [Link]

-

Pharmacodynamics, Mechanisms of Action and Resistance, and Spectrum of Activity of New Antifungal Agents. MDPI. [Link]

Sources

- 1. Design, synthesis and biological evaluations of 2-amino-4-(1-piperidine) pyridine derivatives as novel anti crizotinib-resistant ALK/ROS1 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]

- 3. Discovery of novel 2,4-diarylaminopyrimidine analogues as ALK and ROS1 dual inhibitors to overcome crizotinib-resistant mutants including G1202R - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Pharmacology of Sigma-1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacology and Therapeutic Potential of Sigma1 Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Discovery of Novel 3-Piperidinyl Pyridine Derivatives as Highly Potent and Selective Cholesterol 24-Hydroxylase (CH24H) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Discovery of Soticlestat, a Potent and Selective Inhibitor for Cholesterol 24-Hydroxylase (CH24H) - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacological Profile of the 2-(Piperidin-4-yl)pyridine Scaffold: A Cornerstone in Modern Drug Discovery

Abstract

The 2-(piperidin-4-yl)pyridine moiety is a "privileged structure" in medicinal chemistry, forming the core of a multitude of biologically active compounds.[1][2] Its unique combination of a basic piperidine ring and an aromatic pyridine ring provides a versatile scaffold for developing therapeutics targeting a wide array of physiological systems. This technical guide offers an in-depth exploration of the pharmacological profile of the 2-(piperidin-4-yl)pyridine core, drawing upon extensive research into its various derivatives. We will delve into the key structure-activity relationships, diverse therapeutic applications, and the underlying mechanistic principles that make this scaffold a subject of intense interest for researchers, scientists, and drug development professionals. While comprehensive pharmacological data on the parent compound, 2-(piperidin-4-yl)pyridine hydrochloride, is limited, the extensive body of research on its derivatives provides invaluable insights into the potential of this chemical entity.

Introduction: The 2-(Piperidin-4-yl)pyridine Scaffold

The 2-(piperidin-4-yl)pyridine scaffold is a heterocyclic structure composed of a piperidine ring linked at its 4-position to the 2-position of a pyridine ring. This arrangement confers specific physicochemical properties that are advantageous for drug design. The piperidine ring, a saturated heterocycle, provides conformational flexibility and a basic nitrogen atom that is often protonated at physiological pH, enabling ionic interactions with biological targets.[1][2] The pyridine ring, an aromatic heterocycle, offers a rigid planar structure for π-stacking interactions and can be readily functionalized to modulate the electronic properties and target-binding affinity of the molecule.[3][4]

The hydrochloride salt form of 2-(piperidin-4-yl)pyridine enhances its solubility and stability, making it a convenient starting material for further chemical modifications. The inherent structural features of this scaffold have made it a valuable intermediate in the synthesis of a wide range of pharmaceuticals.[5]

Therapeutic Applications and Pharmacological Insights from Derivatives

The true pharmacological potential of the 2-(piperidin-4-yl)pyridine core is revealed through the extensive investigation of its derivatives. By modifying this central scaffold, researchers have developed compounds with diverse and potent biological activities across several therapeutic areas.

Central Nervous System (CNS) Disorders

The 2-(piperidin-4-yl)pyridine scaffold is a prominent feature in compounds targeting the CNS, owing to its ability to cross the blood-brain barrier and interact with various neurotransmitter receptors and enzymes.[6]

-

Muscarinic Receptor Antagonism: Derivatives of 2-(piperidin-4-yl)pyridine have been developed as potent and selective muscarinic receptor antagonists. For instance, (2R)-N-[1-(6-aminopyridin-2-ylmethyl)piperidin-4-yl]-2-[(1R)-3,3-difluorocyclopentyl]-2-hydroxy-2-phenylacetamide demonstrated high selectivity for M3 and M1 receptors over M2 receptors, suggesting potential therapeutic applications in respiratory and other disorders with fewer cardiac side effects.[7]

-

Sigma Receptor Modulation: The scaffold is also a key component of ligands for sigma receptors, which are implicated in various neurological conditions, including neuropathic pain and neurodegenerative diseases. Certain 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile derivatives have shown high affinity for the σ1 receptor subtype, along with potent acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibitory activity, highlighting their potential as multi-target agents for complex neurological disorders.[8]

-

NMDA Receptor Antagonism: The piperidine portion of the scaffold has been incorporated into N-methyl-D-aspartate (NMDA) receptor antagonists. For example, cis-4-(phosphonomethyl)piperidine-2-carboxylic acid has been shown to be a potent NMDA antagonist, with potential applications as an anticonvulsant and for the treatment of neurodegenerative disorders.[9]

Antimicrobial Activity

The 2-(piperidin-4-yl)pyridine core has been explored as a foundation for novel antifungal agents.

-

Antifungal Properties: Hybrid molecules combining the 2-(piperidin-4-yl)pyridine scaffold with isoquinoline derivatives have demonstrated significant antimycotic effects. These compounds are believed to act as ergosterol biosynthesis inhibitors, a mechanism similar to that of established agricultural fungicides like fenpropidin.[10] The structure-activity relationship studies revealed that a protonatable nitrogen atom and an appropriate alkyl side chain are crucial for their antifungal activity.[10]

Anti-inflammatory and Antiproliferative Activity

Derivatives of the 2-(piperidin-4-yl)pyridine scaffold have also been investigated for their potential in treating inflammation and cancer.

-

Antiproliferative Effects: The pyridine moiety is a common feature in many anticancer drugs.[3] While direct antiproliferative data for 2-(piperidin-4-yl)pyridine is scarce, its derivatives have been explored for their cytotoxic effects against various cancer cell lines.[11] The versatility of the pyridine and piperidine rings allows for structural modifications that can lead to compounds with potent antiproliferative activity.[3][4]

Physicochemical Properties and Synthesis

The physicochemical properties of 2-(piperidin-4-yl)pyridine and its hydrochloride salt are crucial for its utility in drug discovery.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₄N₂ | [12] |

| Molecular Weight | 162.23 g/mol | [12] |

| CAS Number | 30532-37-7 (free base) | [12] |

Synthesis: The synthesis of 2-(piperidin-4-yl)pyridine derivatives often involves multi-step processes. A common approach is the hydrogenation of the corresponding pyridine precursor to yield the piperidine ring.[2] The chemoselectivity of this reduction is a key consideration in the synthetic strategy.

Experimental Workflow: Synthesis of a 2-(Piperidin-4-yl)pyridine Derivative

Below is a generalized workflow for the synthesis of a substituted 2-(piperidin-4-yl)pyridine derivative, illustrating a common synthetic strategy.

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. 4-(Piperidin-2-yl)pyridine [myskinrecipes.com]

- 6. Pyridine alkaloids with activity in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pharmacological properties of (2R)-N-[1-(6-aminopyridin-2-ylmethyl)piperidin-4-yl]-2-[(1R)-3,3-difluorocyclopentyl]-2-hydroxy-2-phenylacetamide: a novel mucarinic antagonist with M(2)-sparing antagonistic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis and pharmacology of a series of 3- and 4-(phosphonoalkyl)pyridine- and -piperidine-2-carboxylic acids. Potent N-methyl-D-aspartate receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. 2-(Piperidin-4-yl)pyridine | C10H14N2 | CID 10374750 - PubChem [pubchem.ncbi.nlm.nih.gov]

discovery and history of pyridine-piperidine compounds

An In-Depth Technical Guide to the Discovery and History of Pyridine and Piperidine Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridine and piperidine rings are fundamental heterocyclic scaffolds that form the structural core of a vast array of natural products, pharmaceuticals, and agrochemicals. This technical guide provides a comprehensive exploration of the discovery and historical development of these crucial compounds. From their initial isolation from natural sources in the 19th century to the elucidation of their structures and the invention of seminal synthetic methodologies, we trace the journey of pyridine and piperidine from laboratory curiosities to indispensable building blocks in modern chemistry. This guide delves into the causality behind key experimental choices, provides detailed protocols for foundational synthetic reactions, and examines the historical context of their application in medicinal chemistry, offering valuable insights for researchers and professionals in drug discovery and development.

The Dawn of Heterocyclic Chemistry: Initial Discoveries

The story of pyridine and piperidine begins in the mid-19th century, a period of burgeoning exploration in organic chemistry. Chemists were beginning to systematically investigate the chemical constituents of the natural world, leading to the isolation and characterization of these foundational nitrogen-containing heterocycles.

The Fiery Birth of Pyridine

In the late 1840s, the Scottish chemist Thomas Anderson, while investigating the products of heating animal bones to high temperatures, isolated a foul-smelling, colorless liquid.[1] Owing to its flammability, he named it "pyridine," derived from the Greek word "pyr" (πῦρ), meaning fire, with the "-idine" suffix indicating a cyclic nitrogen-containing compound.[1][2] Historically, pyridine was also extracted from coal tar, where it exists in small quantities (around 0.1%).[2][3]

The structural elucidation of pyridine followed some two decades after its discovery. Wilhelm Körner in 1869 and James Dewar in 1871 independently proposed that pyridine's structure is analogous to benzene, with one of the C-H units replaced by a nitrogen atom.[2][4] This insight was a significant step in understanding the concept of aromatic heterocycles.

Piperidine: The Essence of Pepper

Piperidine was first reported in 1850 by Thomas Anderson and independently in 1852 by the French chemist Auguste Cahours.[5] Both chemists isolated piperidine by reacting piperine, the pungent compound from black pepper (Piper nigrum), with nitric acid.[5] The name "piperidine" is a direct reflection of its origin from the pepper plant. It is a saturated six-membered ring containing five methylene bridges and one amine bridge.[5]

The Art of the Ring: Foundational Synthetic Methodologies

The increasing interest in pyridine and piperidine necessitated the development of efficient synthetic routes to access these and related structures. The late 19th and early 20th centuries saw the advent of several named reactions that remain cornerstones of heterocyclic chemistry.

The Hantzsch Pyridine Synthesis

In 1881, the German chemist Arthur Rudolf Hantzsch reported a multi-component reaction that provided a versatile method for synthesizing pyridine derivatives.[2][6][7][8] The Hantzsch pyridine synthesis typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia or ammonium acetate.[7][9] The initial product is a 1,4-dihydropyridine, which can then be oxidized to the corresponding aromatic pyridine.[7][10] This reaction was remarkable for its ability to construct a complex heterocyclic ring in a single pot from simple, readily available starting materials.[6]

The Hantzsch synthesis has had a profound and lasting impact, particularly in medicinal chemistry. In the 1970s, it was discovered that 1,4-dihydropyridines synthesized via this method, such as nifedipine, act as calcium channel blockers, leading to their widespread use as antihypertensive drugs.[6][10][11]

This protocol is based on the seminal work of Hantzsch, demonstrating the condensation of benzaldehyde, ethyl acetoacetate, and ammonia.

Materials:

-

Benzaldehyde

-

Ethyl acetoacetate

-

Ammonia (aqueous solution, e.g., 28%)

-

Ethanol

-

Nitric acid (for oxidation, optional)

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

Procedure:

-

In a round-bottom flask, combine benzaldehyde (1 equivalent), ethyl acetoacetate (2 equivalents), and ethanol.

-

Slowly add aqueous ammonia (1 equivalent) to the mixture with stirring.

-

Attach a condenser and reflux the mixture for several hours. The reaction progress can be monitored by thin-layer chromatography.

-

Upon completion, cool the reaction mixture to room temperature. The 1,4-dihydropyridine product often crystallizes out of solution.

-

Collect the solid product by filtration and wash with cold ethanol.

-

(Optional Oxidation) To obtain the corresponding pyridine, the isolated 1,4-dihydropyridine can be dissolved in a suitable solvent (e.g., acetic acid) and treated with an oxidizing agent, such as nitric acid or iron(III) chloride, followed by workup.[7]

Caption: Workflow of the Hantzsch Pyridine Synthesis.

The Chichibabin Amination Reaction

In 1914, the Russian chemist Aleksei Chichibabin discovered a method for the direct amination of pyridine.[12][13][14] The Chichibabin reaction involves treating pyridine or its derivatives with sodium amide (NaNH₂) in a non-protic solvent like liquid ammonia or toluene to introduce an amino group, typically at the 2-position.[12][13][15] This reaction is a nucleophilic aromatic substitution where the nucleophile is the amide anion (NH₂⁻) and the leaving group is a hydride ion (H⁻).[13]

The Chichibabin reaction was a significant breakthrough as it provided a direct route to 2-aminopyridines, which are crucial intermediates in the synthesis of pharmaceuticals and agrochemicals.[12][15] The reaction's conditions are typically harsh, requiring high temperatures, but modern variations have been developed to improve yields and expand its applicability.[12]

This protocol describes the direct amination of pyridine to form 2-aminopyridine. Caution: Sodium amide is a highly reactive and hazardous substance. This reaction should only be performed by trained professionals in a controlled laboratory setting with appropriate safety precautions.

Materials:

-

Pyridine

-

Sodium amide (NaNH₂)

-

Toluene (anhydrous)

-

Ammonium chloride (for quenching)

-

Standard inert atmosphere glassware (e.g., Schlenk line)

Procedure:

-

Set up a flame-dried, three-necked flask equipped with a mechanical stirrer, a condenser, and a nitrogen inlet.

-

Under a nitrogen atmosphere, add anhydrous toluene to the flask, followed by sodium amide.

-

Heat the suspension to reflux (around 110 °C).

-

Slowly add pyridine to the refluxing mixture over a period of time. The reaction is often accompanied by the evolution of hydrogen gas and the formation of a reddish color, indicating the formation of the intermediate σ-adduct.[13]

-

Continue refluxing for several hours until the reaction is complete (monitored by TLC or GC).

-

Cool the reaction mixture to room temperature and carefully quench by the slow addition of solid ammonium chloride, followed by water.

-

Separate the organic layer, and extract the aqueous layer with toluene or another suitable solvent.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield the crude 2-aminopyridine, which can be further purified by distillation or crystallization.

Caption: Mechanism of the Chichibabin Amination Reaction.

Piperidine Synthesis via Catalytic Hydrogenation of Pyridine

The most common and industrially significant method for producing piperidine is the catalytic hydrogenation of pyridine.[5][16] This process involves the addition of three molecules of hydrogen across the aromatic pyridine ring to yield the saturated piperidine ring.[16]

While conceptually simple, the hydrogenation of the stable aromatic pyridine ring requires potent catalysts and often high pressures and temperatures.[16] Common heterogeneous catalysts include platinum group metals like palladium, platinum, and rhodium on a carbon support, as well as Raney nickel.[16][17][18] A key challenge is preventing over-reduction, which involves the cleavage of the C-N bond in the piperidine ring.[17]

This protocol provides a general procedure for the hydrogenation of pyridine using a rhodium-on-carbon catalyst.

Materials:

-

Pyridine

-

Rhodium on carbon (Rh/C) catalyst (e.g., 5 wt%)

-

Solvent (e.g., ethanol or water)

-

High-pressure reactor (autoclave)

-

Hydrogen gas source

Procedure:

-

In the vessel of a high-pressure reactor, dissolve pyridine (1 equivalent) in the chosen solvent.

-